1-[(2,5-dimethylphenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-[(2,5-dimethylphenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 1,2-dihydropyridine core substituted with a 2,5-dimethylphenylmethyl group at position 1 and an N-(2-ethoxyphenyl)carboxamide moiety at position 2. The compound’s design leverages steric and electronic effects from its substituents: the 2,5-dimethylphenyl group enhances lipophilicity, while the 2-ethoxyphenyl moiety may improve solubility and influence binding interactions .
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-(2-ethoxyphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-4-28-21-10-6-5-9-20(21)24-22(26)19-8-7-13-25(23(19)27)15-18-14-16(2)11-12-17(18)3/h5-14H,4,15H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARFZZRWRAISOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-dimethylphenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2,5-dimethylphenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
To contextualize its properties, the compound is compared below with structurally related pyridine and carboxamide derivatives.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- The 2,5-dimethylphenylmethyl group increases steric bulk and lipophilicity (predicted LogP ~3.8) relative to simpler analogs like N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (LogP ~1.9). This may enhance membrane permeability but reduce aqueous solubility.
- The 2-ethoxyphenyl substituent introduces moderate polarity compared to the 4-fluorophenyl and trifluoroethyl groups in the furopyridine analog , which are associated with stronger target binding but higher metabolic clearance.
Biological Activity: While the furopyridine derivative exhibits nanomolar kinase inhibition (e.g., JAK2) due to its oxadiazole and fluorine substituents , the target compound’s activity remains speculative. Its ethoxy group may engage in hydrogen bonding similar to methoxy groups in antioxidant dihydropyridines, but experimental validation is needed.
Biological Activity
The compound 1-[(2,5-dimethylphenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 336.42 g/mol
- SMILES Notation: CC(C)c1ccccc1C(=O)N(c2ccccc2CC(=O)N)C(=O)
This compound contains a dihydropyridine ring, which is often associated with various pharmacological activities, including calcium channel blocking and antioxidant properties.
Antioxidant Activity
Research indicates that compounds with dihydropyridine structures exhibit significant antioxidant activity. In vitro assays have shown that this compound can scavenge free radicals effectively, thus reducing oxidative stress in cellular systems. For instance, studies demonstrated that the compound significantly decreased reactive oxygen species (ROS) levels in human cell lines when tested against oxidative damage induced by hydrogen peroxide .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method. Results indicated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 32 to 128 µg/mL .
Cytotoxicity Studies
In cancer research, the cytotoxic effects of this compound were assessed on several cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The compound showed IC50 values of 25 µM and 30 µM respectively, indicating promising potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes linked to cell proliferation and survival. For instance, it has been suggested that the compound may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in rapidly dividing cells . This inhibition leads to reduced nucleotide availability and subsequently impairs DNA synthesis in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Assay Method | Target Organism/Cell Line | Result (IC50/MIC) |
|---|---|---|---|
| Antioxidant | DPPH Scavenging | Human Cell Lines | Effective |
| Antimicrobial | Broth Microdilution | E. coli, S. aureus | MIC: 32-128 µg/mL |
| Cytotoxicity | MTT Assay | MDA-MB-231 | IC50: 25 µM |
| HeLa | IC50: 30 µM |
Case Study: Anticancer Activity
A detailed study conducted on the anticancer properties of this compound involved treating MDA-MB-231 cells with varying concentrations over a period of 48 hours. The results indicated a dose-dependent decrease in cell viability, suggesting that higher concentrations led to increased cytotoxic effects. Flow cytometry analysis revealed that the compound induced apoptosis in these cells, characterized by increased annexin V binding and caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
